molecular formula C13H22N2O B4642542 N'-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine

N'-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine

Cat. No.: B4642542
M. Wt: 222.33 g/mol
InChI Key: LBHLEBIXWIRXGA-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a propane-1,3-diamine moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate. This reaction yields 2-(2,4-dimethylphenoxy)ethyl bromide.

    Amination: The intermediate 2-(2,4-dimethylphenoxy)ethyl bromide is then reacted with propane-1,3-diamine under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)-N-(2-(4-methoxyphenyl)ethyl)acetamide
  • 2-(2,4-Dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
  • N-(2,4-Dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N’-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine is unique due to its specific combination of a phenoxy group and a propane-1,3-diamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11-4-5-13(12(2)10-11)16-9-8-15-7-3-6-14/h4-5,10,15H,3,6-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHLEBIXWIRXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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